molecular formula C18H17N3O3S B267691 N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No. B267691
M. Wt: 355.4 g/mol
InChI Key: WPHUVUISBVYALM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide, also known as AMBS, is a novel compound that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer. It has also been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is its broad spectrum of activity, which makes it a promising candidate for the development of new therapeutics. However, the limited availability of N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide and the lack of standardized protocols for its use in lab experiments are major limitations.

Future Directions

There are several future directions for the research on N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide. One area of interest is the development of new drug delivery systems that can improve the bioavailability and efficacy of N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide. Another area of interest is the identification of new targets for N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide, which could broaden its therapeutic potential. Finally, further studies are needed to investigate the safety and toxicity of N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide in animal models and humans.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a novel compound that has shown promising results in scientific research. Its broad spectrum of activity and potential therapeutic applications make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, as well as its safety and toxicity.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 4-acetylphenyl isothiocyanate with 6-methoxy-1H-benzimidazole-2-thiol in the presence of a base to produce N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide. The purity of the final product is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has also been found to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.

properties

Product Name

N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O3S/c1-11(22)12-3-5-13(6-4-12)19-17(23)10-25-18-20-15-8-7-14(24-2)9-16(15)21-18/h3-9H,10H2,1-2H3,(H,19,23)(H,20,21)

InChI Key

WPHUVUISBVYALM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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